molecular formula C10H12N2O2 B8645295 N-(3,5-dimethylphenyl)-2-(hydroxyimino)acetamide

N-(3,5-dimethylphenyl)-2-(hydroxyimino)acetamide

Cat. No. B8645295
M. Wt: 192.21 g/mol
InChI Key: XEHVVWZVBJBGMB-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(hydroxyimino)acetamide is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-hydroxyiminoacetamide

InChI

InChI=1S/C10H12N2O2/c1-7-3-8(2)5-9(4-7)12-10(13)6-11-14/h3-6,14H,1-2H3,(H,12,13)

InChI Key

XEHVVWZVBJBGMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C=NO)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of chloral hydrate (14.1 g, 85.24 mM) and sodium sulfate (88.2g, 7.53 eq.) in 270 mL of water was added a solution of 3,5-dimethylaniline in a solution of concentrated HCl (16 mL) and water (51 mL), whereupon an off-white precipitate formed. The mixture was stirred for 10 min prior to adding an aqueous solution of hydroxylamine hydrochloride (17.4 g, 250 mM) in water (50 mL) and then heated at reflux for 10 min during which time the solids dissolved and a tan precipitate formed. The mixture was cooled and filtered, and the collected solids were air dried to yield the title compound (15.0 g, 95%).
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
88.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
270 mL
Type
solvent
Reaction Step One
Name
Quantity
51 mL
Type
solvent
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

Chloral hydrate (15.29 g, 92.42 mmol) was taken in water (335 mL). Sodium sulfate (78.14 g, 550.13 mmol) was added at room temperature. Then, a suspension of hydroxylamine hydrochloride (18.35 g, 264.06 mmol), 3.5-dimethylaniline (10.0 g, 82.52 mmol) and concentrated hydrochloric acid (36.5%, 10 mL) was added. The mixture was heated at 45° C. for 1.5 hours, then 75° C. for 1 hour. The reaction mixture was cooled to room temperature. The precipitated brown solid was filtered and washed with cold water (50 mL) and hexane (50 mL). The crude compound was dried under vacuum to give N-(3,5-dimethyl-phenyl)-2-hydroxyimino-acetamide as a brown solid. Yield: 13.7 g (86%). The crude compound was used in the next step without further purification.
Quantity
15.29 g
Type
reactant
Reaction Step One
Quantity
78.14 g
Type
reactant
Reaction Step Two
Quantity
18.35 g
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
335 mL
Type
solvent
Reaction Step Four

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